Aldicarb-d3 Sulfone
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Overview
Description
Aldicarb-d3 Sulfone is a deuterated analog of Aldicarb Sulfone, a metabolite of the carbamate insecticide Aldicarb. This compound is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb. The deuterium labeling allows for precise tracking and quantification in various analytical applications.
Mechanism of Action
Target of Action
The primary target of Aldicarb-d3 Sulfone is acetylcholinesterase , an enzyme that metabolizes the neurotransmitter acetylcholine . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.
Mode of Action
This compound, similar to its parent compound Aldicarb, binds to and inhibits acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine in the synapse, leading to an accumulation of acetylcholine . The accumulation of acetylcholine overstimulates cholinergic pathways, resulting in central and peripheral toxicities .
Biochemical Pathways
The overstimulation of cholinergic pathways due to the accumulation of acetylcholine can lead to a variety of symptoms. These symptoms, collectively referred to as a cholinergic crisis, can include nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this can progress to tremors, convulsions, and even death .
Pharmacokinetics
This compound, like Aldicarb, is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfoxide, which can then be slowly oxidized to aldicarb sulfone . According to animal studies, aldicarb and its metabolites are transported to various tissues, but no signs of buildup have been discovered .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions . In severe cases, this can lead to respiratory failure and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its high solubility can restrict its use in areas where the water table is close to the surface . Furthermore, it has been reported to occur widely in groundwater at levels in the low ppb range . Several states have restricted the use of aldicarb due to its potential for groundwater contamination .
Biochemical Analysis
Biochemical Properties
Aldicarb-d3 Sulfone, like its parent compound Aldicarb, is known to inhibit acetylcholinesterase . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic pathways .
Cellular Effects
The primary cellular effect of this compound is the disruption of normal neurotransmission due to the inhibition of acetylcholinesterase This can affect various types of cells and cellular processes, particularly those involving cholinergic signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft. The resulting overstimulation of cholinergic pathways is the primary mechanism through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is known to be a potent acetylcholinesterase inhibitor
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects due to its potent acetylcholinesterase inhibitory activity
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown of acetylcholine It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby disrupting the normal metabolism of acetylcholine
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It is known to move with water from a source into the soil, where it can react and adsorb onto soil particles . The compound can also volatilize to the atmosphere
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldicarb-d3 Sulfone typically involves the deuteration of Aldicarb followed by oxidation. The process begins with the deuteration of Aldicarb to produce Aldicarb-d3. This is achieved through the reaction of Aldicarb with deuterated reagents under controlled conditions. The deuterated Aldicarb is then oxidized to form this compound. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization and chromatography to remove impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Aldicarb-d3 Sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to form other metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Further oxidation of this compound can produce oximes and nitriles.
Reduction: Reduction can yield alcohols and amines.
Substitution: Substitution reactions can produce various derivatives depending on the reagents used.
Scientific Research Applications
Aldicarb-d3 Sulfone is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification. Some of its applications include:
Environmental Studies: Used to study the environmental fate and degradation pathways of Aldicarb.
Toxicology: Helps in understanding the toxicological effects and metabolic pathways of Aldicarb in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to quantify Aldicarb and its metabolites.
Pharmacokinetics: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Aldicarb in organisms.
Comparison with Similar Compounds
Aldicarb Sulfone: The non-deuterated analog of Aldicarb-d3 Sulfone.
Aldicarb Sulfoxide: Another metabolite of Aldicarb, formed through partial oxidation.
Carbofuran: A similar carbamate insecticide with a different structure but similar mode of action.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in scientific studies. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRKLBAKDXSTNC-UYUKVFNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.